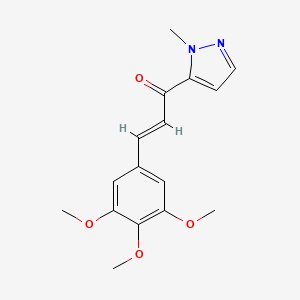

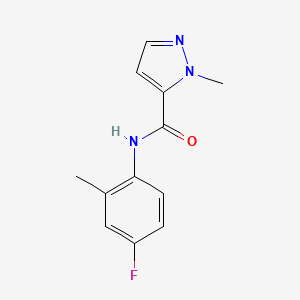

![molecular formula C21H15BrN2O5 B5500452 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid is a compound with potential relevance in various chemical contexts. Its structure involves a combination of furan and benzoic acid derivatives, suggesting interesting chemical and physical properties.

Synthesis Analysis

- The synthesis process can involve Stobbe condensation and subsequent cyclisation reactions. Abdel‐Wahhab and El-Assal (1968) described the synthesis of related furan-benzoic acid compounds, providing insights into methods that could be applied to synthesize similar compounds like this compound (Abdel‐Wahhab & El-Assal, 1968).

Molecular Structure Analysis

- The molecular structure of related compounds often exhibits planarity, with various functional groups influencing the overall molecular conformation. This information can be inferred from the work by Kosma et al. (2012), who studied a similar compound and discussed its planar structure and intermolecular interactions (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

- Chemical reactions of such compounds often involve transformations like esterification and amidation, as observed in similar structures. The research by Pascal et al. (2000) provides an example of how these functional groups in benzoic acid derivatives react and transform (Pascal, Sola, Labéguère, & Jouin, 2000).

Scientific Research Applications

Synthesis and Characterization

- Studies on the synthesis of furan compounds have led to the development of various acrylonitriles and acrylic acids, demonstrating methods for creating complex organic structures with potential applications in drug design and materials science (Hirao & Kato, 1971). Similarly, the synthesis of novel amino acids for pseudopeptide synthesis highlights the utility of benzoic acid derivatives in developing peptidomimetics (Pascal et al., 2000).

Liquid Crystalline Polymers

- The creation of liquid crystalline polymers with azobenzene mesogens from cardanol and 4-aminobenzoic acid reveals the potential of benzoic acid derivatives in producing materials with unique optical and thermal properties (Saminathan & Pillai, 2000).

Molecular Structure Studies

- The molecular structure of 4-(2,4,6-trinitroanilino)benzoic acid has been analyzed to understand the hydrogen-bonded network based on carboxylic acid dimers, providing insights into the structural foundations of molecular interactions (Smith et al., 2007).

Antimalarial Agents

- Research into novel anti-malarial agents has identified [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenones as promising leads, showcasing the role of benzoic acid derivatives in therapeutic applications (Wiesner et al., 2003).

Food Science and Additives

- A comprehensive review on benzoic acid and its derivatives highlights their natural occurrence in foods and uses as additives, underscoring the relevance of these compounds in food science, safety, and regulation (del Olmo et al., 2017).

Mechanism of Action

properties

IUPAC Name |

4-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2O5/c22-15-7-3-13(4-8-15)19(25)24-18(12-17-2-1-11-29-17)20(26)23-16-9-5-14(6-10-16)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28)/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOWZNZULASHOO-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

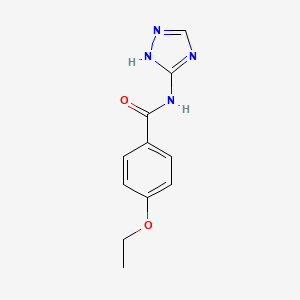

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

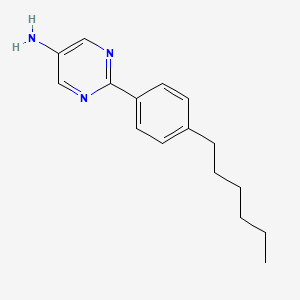

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

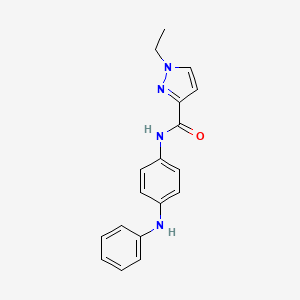

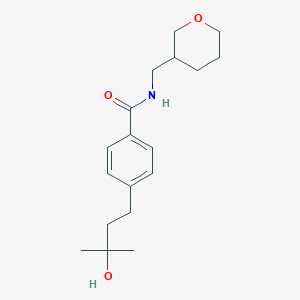

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)